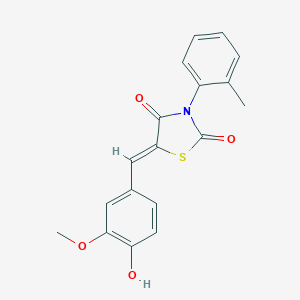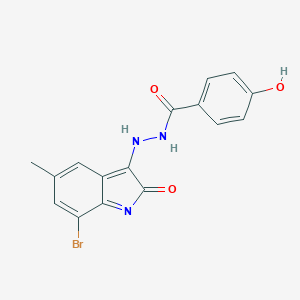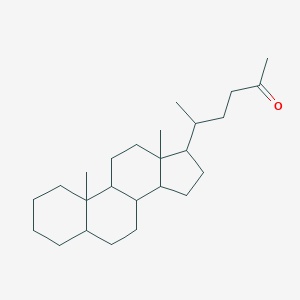
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as HMMD, is a thiazolidinedione derivative. It has been found to exhibit various biological activities and is widely used in scientific research.
作用机制
The mechanism of action of HMMD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and STAT3 signaling pathways, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
HMMD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. HMMD has also been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. In addition, HMMD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One advantage of using HMMD in lab experiments is its low toxicity and high selectivity. It can be used in a wide range of concentrations without causing significant cell damage. However, one limitation of using HMMD is its poor solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the research and development of HMMD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the development of more soluble derivatives of HMMD could improve its use in lab experiments and potential clinical applications.
In conclusion, HMMD is a thiazolidinedione derivative with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of HMMD could lead to new discoveries and potential clinical applications.
合成方法
HMMD can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde, 2-methylbenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain HMMD in high yield and purity.
科学研究应用
HMMD has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. HMMD has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C18H15NO4S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-3-4-6-13(11)19-17(21)16(24-18(19)22)10-12-7-8-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10- |
InChI 键 |
ODSYKJIIERRBJN-YBEGLDIGSA-N |
手性 SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)


![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)